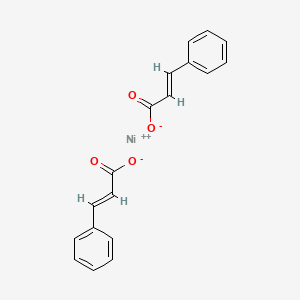
Nickel cinnamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nickel cinnamate is a coordination compound formed by the reaction of nickel ions with cinnamic acid. This compound is of interest due to its unique properties and potential applications in various fields, including materials science, catalysis, and pharmaceuticals. This compound is typically characterized by its crystalline structure and the presence of nickel in a +2 oxidation state.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Nickel cinnamate can be synthesized through the reaction of nickel salts, such as nickel carbonate or nickel acetate, with cinnamic acid. The process involves dissolving cinnamic acid in a hot solvent, followed by the addition of the nickel salt with vigorous stirring. The reaction mixture is then heated to facilitate the formation of the this compound complex, which is subsequently crystallized out of the solution .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and filtration are employed to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions: Nickel cinnamate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form nickel oxide and other by-products.
Reduction: Reduction reactions can convert this compound to lower oxidation states of nickel.
Substitution: The cinnamate ligand can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as oxygen or hydrogen peroxide can be used under elevated temperatures.
Reduction: Reducing agents like hydrogen gas or sodium borohydride are commonly employed.
Substitution: Ligand exchange reactions can be facilitated by using solvents like ethanol or acetonitrile.
Major Products Formed:
Oxidation: Nickel oxide (NiO) and carbon dioxide (CO2).
Reduction: Nickel metal (Ni) and reduced organic by-products.
Substitution: New nickel complexes with different ligands.
Aplicaciones Científicas De Investigación
Nickel cinnamate has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of nickel nanoparticles and other nickel-based materials.
Medicine: Research is ongoing to explore the use of this compound in drug delivery systems and as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of nickel cinnamate involves its interaction with biological molecules and cellular structures. In antimicrobial applications, this compound disrupts the plasma membrane of microorganisms, leading to cell lysis and death . Additionally, it can induce the production of reactive oxygen species (ROS), which further damages cellular components. The molecular targets include membrane sterols and nucleic acids, which are essential for the survival and replication of microorganisms .
Comparación Con Compuestos Similares
Nickel cinnamate can be compared with other cinnamate complexes and nickel-based compounds:
Cobalt cinnamate: Similar to this compound but with cobalt as the central metal ion.
Copper cinnamate: Another similar compound with copper as the central metal ion.
Nickel acetate: A simpler nickel complex with acetate ligands, used in various industrial processes.
Uniqueness: this compound is unique due to its specific coordination environment and the presence of the cinnamate ligand, which imparts distinct chemical and biological properties. Its ability to form stable complexes and undergo various chemical transformations makes it a versatile compound for research and industrial applications.
Propiedades
Número CAS |
63938-16-9 |
|---|---|
Fórmula molecular |
C18H14NiO4 |
Peso molecular |
353.0 g/mol |
Nombre IUPAC |
nickel(2+);(E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/2C9H8O2.Ni/c2*10-9(11)7-6-8-4-2-1-3-5-8;/h2*1-7H,(H,10,11);/q;;+2/p-2/b2*7-6+; |
Clave InChI |
IRVWXMZGFMXUGW-RWUXNGIBSA-L |
SMILES isomérico |
C1=CC=C(C=C1)/C=C/C(=O)[O-].C1=CC=C(C=C1)/C=C/C(=O)[O-].[Ni+2] |
SMILES canónico |
C1=CC=C(C=C1)C=CC(=O)[O-].C1=CC=C(C=C1)C=CC(=O)[O-].[Ni+2] |
Números CAS relacionados |
621-82-9 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{[3-(Triethylsilyl)propyl]amino}propanenitrile](/img/structure/B14488507.png)
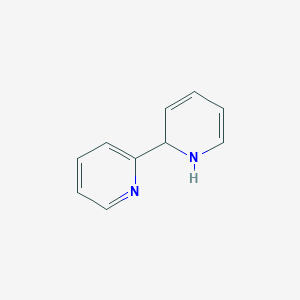
![2,2'-Di(pyridin-3-yl)-1H,1'H-[2,2'-biindene]-1,1',3,3'(2H,2'H)-tetrone](/img/structure/B14488518.png)
![1-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl]piperidin-4-ol](/img/structure/B14488522.png)

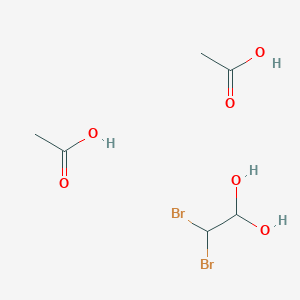
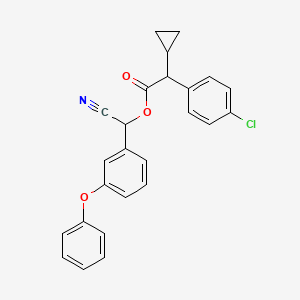
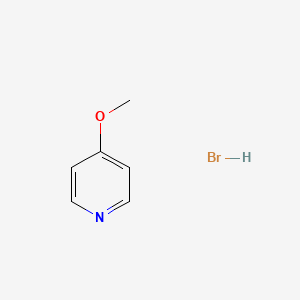
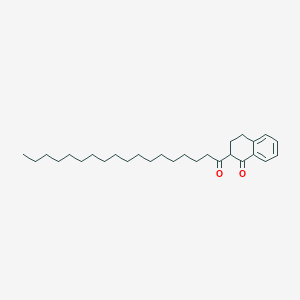
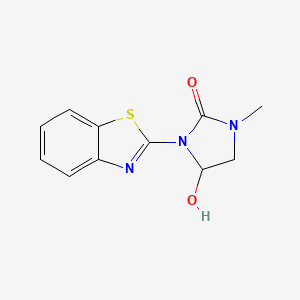
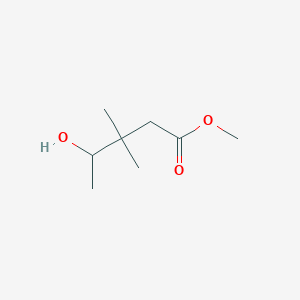
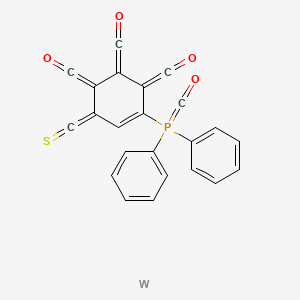

![2-[1-(4-Chlorophenyl)propylidene]hydrazine-1-carbothioamide](/img/structure/B14488572.png)
